
N'-Benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-Benzyl-N’-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride” is a chemical compound with the CAS Number: 38373-55-6 . It has a molecular weight of 264.12 and is also known as N-Benzyl-5-bromopyrimidin-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10BrN3/c12-10-7-14-11(15-8-10)13-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15) . This code provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed structural analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . and should be stored at a temperature between 2-8°C . The compound’s country of origin is CN .科学的研究の応用
Environmental Occurrence and Toxicity of Brominated Compounds
Brominated compounds, such as flame retardants, have been extensively studied for their occurrence in indoor air, dust, consumer goods, and food. The increasing application of novel brominated flame retardants (NBFRs) necessitates further research on their occurrence, environmental fate, and toxicity. Studies have identified large knowledge gaps for many NBFRs, highlighting the need for comprehensive monitoring programs and optimized analytical methods. High concentrations of certain NBFRs in indoor environments suggest potential health and environmental risks, underscoring the importance of understanding these compounds' behaviors and effects (Zuiderveen, Slootweg, & de Boer, 2020).
Biological Effects of Halogenated Compounds
Halogenated compounds, including those with bromine, are known for their biological effects, which can include endocrine disruption and potential carcinogenicity. These effects are of particular interest in environmental and health sciences, as they inform the safety and regulatory status of chemical compounds. For instance, polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) show biological effects similar to their chlorinated counterparts, affecting liver function and potentially causing cancer. Understanding these effects is crucial for assessing the risks associated with exposure to brominated and other halogenated compounds (Mennear & Cheng-chun Lee, 1994)
Synthesis and Application in Chemical Research
The synthesis and application of brominated pyrimidines and related compounds in chemical research often focus on their potential as intermediates in organic synthesis or as key components in pharmaceuticals. For instance, the study and development of catalysts for C-N bond-forming cross-coupling reactions highlight the importance of such compounds in synthetic chemistry. Research in this area could lead to advancements in the synthesis of complex molecules, including drugs and materials with specific functional properties (Kantam et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing with plenty of soap and water if it comes into contact with the skin .
特性
IUPAC Name |
N'-benzyl-N'-(5-bromopyrimidin-2-yl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4.ClH/c14-12-8-16-13(17-9-12)18(7-6-15)10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALXGUJIUTXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=C(C=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(benzyloxy)-1-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-1H-indazole](/img/structure/B2990267.png)
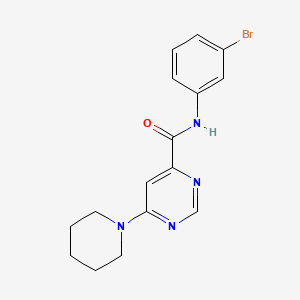
![3-allyl-8-(3-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990270.png)
![7-(4-bromophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2990271.png)
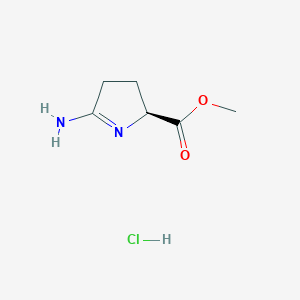
![4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)
![2-(cyclobutylmethoxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2990274.png)
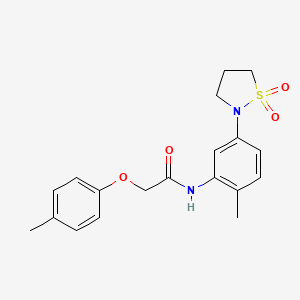

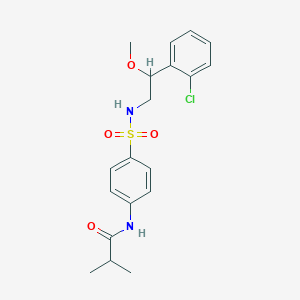
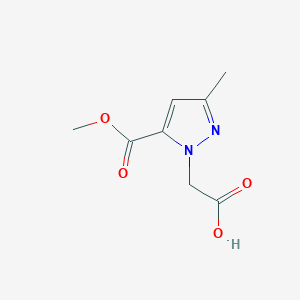
![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)
![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)
